2'-Phospho-5'-adenylyl sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNZKKOMSOPYFR-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)OP(=O)(O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)OP(=O)(O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O13P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142401 | |
| Record name | 2′-Adenylic acid, 5′-(dihydrogen phosphate), 5′-anhydride with sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62230-89-1 | |
| Record name | 2′-Adenylic acid, 5′-(dihydrogen phosphate), 5′-anhydride with sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62230-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Adenylic acid, 5′-(dihydrogen phosphate), 5′-anhydride with sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis Pathways Involving Adenosine Phosphosulfate Derivatives
Initial Sulfate (B86663) Activation: Role of ATP Sulfurylase
The journey of incorporating inorganic sulfate into biological molecules begins with its activation, a process necessitated by the inherent stability of the sulfate oxyanion. This crucial first step is catalyzed by the enzyme ATP sulfurylase.
Formation of Adenosine (B11128) 5'-Phosphosulfate (APS)
In the initial reaction, ATP sulfurylase facilitates the reaction between an inorganic sulfate ion (SO₄²⁻) and a molecule of adenosine triphosphate (ATP). wikipedia.org This enzymatic reaction involves the transfer of the adenylyl moiety (AMP) from ATP to the sulfate ion, resulting in the formation of adenosine 5'-phosphosulfate (APS) and the release of pyrophosphate (PPi). wikipedia.orgnih.gov
The chemical equation for this reaction is: SO₄²⁻ + ATP ⇌ APS + PPi wikipedia.org
This reaction is notably endergonic, meaning its equilibrium lies towards the reactants. nih.gov However, the subsequent hydrolysis of pyrophosphate helps to drive the reaction forward. APS represents the first "activated" form of sulfate, an essential intermediate for further metabolic steps. nih.govnih.gov
Phosphorylation of Adenosine Phosphosulfate
Once APS is formed, it undergoes a second activation step, which involves phosphorylation. This step leads to the formation of the primary sulfate donor for most biological reactions.
APS Kinase Activity and 3'-Phospho-5'-adenylyl Sulfate (PAPS) Biosynthesis
The enzyme adenosine 5'-phosphosulfate (APS) kinase catalyzes the phosphorylation of APS. wikipedia.orgnih.gov In this reaction, a second molecule of ATP serves as the phosphate (B84403) donor. The phosphate group is transferred to the 3'-hydroxyl group of the ribose sugar within the APS molecule. nih.gov This reaction yields 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and adenosine diphosphate (B83284) (ADP). wikipedia.org
The reaction is as follows: APS + ATP ⇌ PAPS + ADP wikipedia.org
PAPS, also known as 'active sulfate', is the universal coenzyme and sulfate donor for all sulfotransferase reactions, which are involved in detoxifying xenobiotics, inactivating hormones, and modifying proteins and carbohydrates. wikipedia.orgsigmaaldrich.com The synthesis of PAPS from inorganic sulfate requires the input of two high-energy phosphoanhydride bonds from ATP.
Specific Pathways for 2'-Phospho-5'-adenylyl Sulfate Synthesis or Interconversion
While 3'-Phospho-5'-adenylyl sulfate (PAPS) is the most common and biologically active isomer, its positional isomer, this compound, also known as iso-PAPS, can also be formed. google.comgoogle.com There is limited evidence for a dedicated de novo biological pathway for iso-PAPS. However, its presence has been detected in cell extracts, suggesting it may occur naturally. acs.org
A known pathway for its formation is a semi-synthetic process that utilizes a common intermediate shared with PAPS synthesis. This process begins with adenosine 2',3'-cyclic phosphate 5'-phosphate, which can be sulfated to form adenosine 2',3'-cyclic phosphate 5'-phosphosulfate. google.comgoogle.com The enzymatic hydrolysis of this cyclic intermediate determines which isomer is produced:
Treatment with the enzyme ribonuclease-T2 cleaves the cyclic phosphate to yield the biologically standard 3'-Phospho-5'-adenylyl sulfate (PAPS) . google.comgoogle.com
Alternatively, treatment with a different enzyme, spleen phosphodiesterase (Phosphodiesterase II) , results in the formation of This compound (iso-PAPS) . google.comgoogle.com
This positional isomer, iso-PAPS, has been shown to be biologically active, but it exhibits only about one-third the activity of the natural 3'-isomer (PAPS) in sulfate transfer reactions. google.com
Bifunctional PAPS Synthases (PAPSS) in Eukaryotic Systems
In prokaryotes, fungi, and plants, the two enzymatic activities required for PAPS synthesis—ATP sulfurylase and APS kinase—are typically carried out by two separate enzymes. nih.gov In contrast, metazoans, including humans, have evolved a more streamlined system. nih.gov
In these higher eukaryotes, the two catalytic functions are fused into a single polypeptide chain known as bifunctional 3'-phosphoadenosine 5'-phosphosulfate synthase (PAPSS). nih.govresearchgate.net This enzyme possesses an N-terminal APS kinase domain and a C-terminal ATP sulfurylase domain, connected by a flexible linker region. researchgate.net This fusion is thought to enhance catalytic efficiency. nih.gov
Isoforms and Tissue-Specific Expression Patterns
Humans and other vertebrates express two major isoforms of PAPS synthase, designated PAPSS1 and PAPSS2. researchgate.net These isoforms are encoded by two different genes and share approximately 77% amino acid sequence identity. researchgate.net While both are capable of synthesizing PAPS, they exhibit distinct properties and expression patterns, suggesting they fulfill non-redundant roles in the body.
The expression of these isoforms varies significantly across different tissues:
PAPSS1 is the predominant isoform expressed in tissues such as the brain and skin. researchgate.net
PAPSS2 expression is dominant in cartilage, the liver, and adrenal glands. researchgate.net
Studies have revealed differences in the stability and subcellular localization of these isoforms. PAPSS1 is generally more stable, whereas PAPSS2 has a much shorter half-life at physiological temperatures, suggesting its activity might be more dynamically regulated. researchgate.net Furthermore, PAPSS1 is found predominantly in the nucleus, while PAPSS2 is mainly cytoplasmic, pointing towards distinct roles in cellular sulfation processes. researchgate.net Genetic deficiencies in these isoforms have been linked to specific human diseases, underscoring their critical and distinct physiological functions. researchgate.net
Enzymatic Transformations and Biological Functions of Adenosine Phosphosulfate Derivatives
Sulfotransferase-Mediated Reactions Utilizing 3'-Phospho-5'-adenylyl Sulfate (B86663) (PAPS)
Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonate group (SO3) from the universal donor PAPS to a vast number of acceptor molecules. This process, known as sulfation or sulfonation, plays a critical role in modulating the biological activity of endogenous compounds and in the metabolism of xenobiotics. bohrium.com These enzymes are broadly categorized into two main groups: cytosolic SULTs, which act on small molecules like steroids, neurotransmitters, and drugs, and Golgi-associated sulfotransferases, which are responsible for the sulfation of macromolecules such as proteins, lipids, and carbohydrates. bohrium.comresearchgate.net
The sulfotransferase family exhibits a fascinating duality of substrate recognition, characterized by both broad promiscuity and fine-tuned specificity. This allows a limited number of SULT enzymes to process a vast chemical landscape. While some sulfotransferases can act on a wide array of structurally diverse substrates, others display a high degree of specificity for a particular molecule or class of molecules.
Substrate Promiscuity: Many cytosolic SULTs are known for their ability to sulfate a wide range of compounds. This promiscuity is crucial for the detoxification of a vast array of xenobiotics and endogenous waste products. wikipedia.org For instance, human SULT1A1, one of the most abundant SULTs in the liver, demonstrates broad substrate specificity, acting on a variety of small phenolic compounds. nih.gov This promiscuity is attributed to a flexible active site that can accommodate structurally diverse molecules. pnas.org
Substrate Specificity: In contrast to this broad activity, other SULTs exhibit marked specificity. This is often dictated by subtle differences in the amino acid composition of their substrate-binding sites. For example, despite sharing high sequence identity with SULT1A1, SULT1A3 shows a strong preference for monoamine neurotransmitters like dopamine. nih.gov Similarly, SULT1E1 is highly specific for estrogens. nih.gov This specificity is critical for the precise regulation of hormone and neurotransmitter activity. The structural basis for this selectivity lies in the conformational dynamics of the enzyme and the specific interactions between amino acid residues in the active site and the substrate. nih.govCurrent time information in Ottawa, CA.
| Enzyme Family | Subfamily/Isoform | Primary Substrate Class | Biological Role |
| Cytosolic Sulfotransferases (SULTs) | SULT1A1 | Small phenolic compounds | Detoxification of xenobiotics |
| SULT1A3 | Monoamine neurotransmitters | Regulation of neurotransmitter activity | |
| SULT1E1 | Estrogens | Hormone homeostasis | |
| Golgi-Associated Sulfotransferases | Tyrosylprotein Sulfotransferases (TPSTs) | Tyrosine residues in proteins | Protein-protein interactions, inflammation |
| Carbohydrate Sulfotransferases (CHSTs) | Glycosaminoglycans, glycoproteins, glycolipids | Cell signaling, extracellular matrix structure | |
| Heparan Sulfate Sulfotransferases | Heparan sulfate | Development, blood coagulation, viral entry |
The sulfation of endogenous macromolecules, a process occurring primarily in the Golgi apparatus, is a key post-translational modification that significantly impacts their function and localization.
Protein Sulfation: A primary form of protein sulfation is the modification of tyrosine residues, catalyzed by tyrosylprotein sulfotransferases (TPSTs). nih.gov This addition of a negatively charged sulfate group can dramatically alter a protein's conformation and its interactions with other molecules. nih.gov Tyrosine sulfation is crucial for a variety of protein-protein interactions that mediate processes such as inflammation, blood coagulation, and viral entry into host cells. nih.govfrontiersin.org
Carbohydrate Sulfation: Carbohydrate sulfotransferases (CHSTs) are responsible for the sulfation of a diverse range of carbohydrates, including glycosaminoglycans (GAGs), glycoproteins, and glycolipids. genome.jpresearchgate.net The resulting sulfated glycans are predominantly found on the cell surface and in the extracellular matrix, where they play vital roles in cell-cell communication, adhesion, and signaling. genome.jpresearchgate.net For example, the specific sulfation patterns of heparan sulfate, a type of GAG, create binding sites for a multitude of proteins, thereby regulating processes such as embryonic development, blood coagulation, and inflammation. nih.gov
Lipid Sulfation: The sulfation of lipids, such as the formation of sulfatides, is essential for the proper function of the nervous system. Sulfatides are major components of the myelin sheath that insulates nerve fibers, and their absence can lead to neurological disorders. uniprot.org
Cytosolic sulfotransferases play a pivotal role in the metabolism of a wide array of xenobiotics (foreign compounds such as drugs, toxins, and environmental pollutants) and small endogenous molecules. This biotransformation generally serves as a detoxification mechanism.
The addition of a sulfonate group by SULTs dramatically increases the water solubility of lipophilic compounds, facilitating their excretion from the body in urine or bile. uniprot.org This is a critical step in Phase II drug metabolism, which follows the initial oxidative modifications of Phase I. nih.gov A wide range of drugs and environmental chemicals are substrates for sulfonation.
However, sulfation is not always a detoxification process. In some instances, it can lead to the bioactivation of procarcinogens, converting them into reactive electrophilic metabolites that can damage DNA and initiate cancer. This highlights the dual role of sulfotransferases in both protecting the body from harmful substances and, paradoxically, contributing to the toxicity of certain compounds.
| Substrate Class | Example(s) | Primary SULT Isoform(s) | Consequence of Sulfation |
| Drugs | Acetaminophen, Minoxidil | SULT1A1 | Detoxification and excretion |
| Environmental Pollutants | Hydroxylated polychlorinated biphenyls (PCBs) | SULT1A1, SULT1E1 | Altered toxicity and excretion |
| Dietary Compounds | Flavonoids, Catechins | SULT1A1 | Modulation of biological activity |
| Procarcinogens | N-hydroxy-2-acetylaminofluorene | SULT1A1 | Bioactivation to a reactive carcinogen |
| Endogenous Molecules | Steroid hormones (e.g., DHEA), Bile acids | SULT2A1 | Regulation of activity and elimination |
Reduction of Adenosine (B11128) Phosphosulfate Species
In contrast to the transfer of the sulfonate group, the reduction of adenosine phosphosulfate species is a central process in the assimilation of inorganic sulfur into organic molecules, a pathway essential for the synthesis of sulfur-containing amino acids like cysteine and methionine. This process occurs in plants, fungi, and many bacteria.
In plants and some bacteria, the primary pathway for sulfur assimilation involves the direct reduction of adenosine 5'-phosphosulfate (APS). This reaction is catalyzed by the enzyme APS reductase (APR). nih.gov APR is considered a rate-limiting enzyme in the sulfur assimilation pathway, making it a key regulatory point. nih.gov
The enzyme transfers the sulfo group from APS to a thiol acceptor, such as glutathione (B108866), to form an organic thiosulfate. This intermediate is then further reduced to sulfide (B99878). researchgate.net The sulfide is subsequently incorporated into O-acetylserine to form cysteine, the first stable organic sulfur compound. researchgate.net The activity of APR is tightly regulated, often at the transcriptional level, in response to the availability of sulfur and other environmental cues. nih.gov
In many bacteria and fungi, an alternative pathway for assimilatory sulfate reduction utilizes 3'-phospho-5'-adenylyl sulfate (PAPS). researchgate.net In this pathway, the enzyme PAPS reductase, also known as CysH, catalyzes the reduction of PAPS to sulfite (B76179) (SO3^2-).
This reaction requires a reducing agent, typically thioredoxin, which provides the electrons for the reduction. The resulting sulfite is then further reduced to sulfide by the enzyme sulfite reductase. researchgate.net The sulfide is then incorporated into cysteine in a manner similar to the APR-dependent pathway. The CysH enzyme is crucial for sulfur assimilation in these organisms, enabling them to synthesize essential sulfur-containing biomolecules from inorganic sulfate.
| Enzyme | Substrate | Product(s) | Organism(s) | Role in Sulfur Metabolism |
| Adenosine 5'-Phosphosulfate Reductase (APR) | Adenosine 5'-phosphosulfate (APS) | Sulfite (via a thiosulfate intermediate), AMP | Plants, some bacteria | Rate-limiting step in primary sulfur assimilation |
| PAPS Reductase (CysH) | 3'-Phospho-5'-adenylyl sulfate (PAPS) | Sulfite, Adenosine 3',5'-bisphosphate | Bacteria, Fungi | Key enzyme in the PAPS-dependent assimilatory sulfate reduction pathway |
Subsequent Reduction to Sulfite and Hydrogen Sulfide
The activated sulfate group in adenosine phosphosulfate derivatives is subsequently reduced to sulfite and then to hydrogen sulfide, crucial steps in the assimilation of sulfur into various biomolecules. This reduction process involves distinct enzymatic pathways depending on the specific adenosine phosphosulfate isomer.
PAPS + 2 reduced thioredoxin → SO₃²⁻ + PAP + oxidized thioredoxin + H₂O
In contrast, higher plants primarily utilize adenosine-5'-phosphosulfate (B1198388) (APS) for the reductive assimilation of sulfate. nih.gov In this pathway, the enzyme APS reductase (APR) catalyzes the reduction of APS to sulfite. nih.gov This enzyme uses glutathione (GSH) as a reductant. plos.org The reaction is a key regulatory point in the sulfate assimilation pathway in plants. plos.orgfrontiersin.org
Once sulfite is produced, it is further reduced to sulfide (S²⁻) by the enzyme sulfite reductase (EC 1.8.7.1). This enzyme catalyzes the six-electron reduction of sulfite to sulfide. slideshare.net The sulfide can then be incorporated into the carbon skeleton of O-acetylserine to form the amino acid cysteine, which serves as a precursor for the synthesis of methionine and other sulfur-containing compounds. slideshare.net
Table 1: Key Enzymes in the Reduction of Adenosine Phosphosulfate Derivatives
| Enzyme | EC Number | Substrate(s) | Product(s) | Reductant | Organism(s) |
| PAPS Reductase | 1.8.4.8 | 2'-Phospho-5'-adenylyl sulfate (PAPS) | Sulfite, 3'-phosphoadenosine-5'-phosphate (PAP) | Thioredoxin | Bacteria, Fungi, some Plants |
| APS Reductase | 1.8.99.2 | Adenosine-5'-phosphosulfate (APS) | Sulfite, Adenosine-5'-monophosphate (AMP) | Glutathione | Higher Plants |
| Sulfite Reductase | 1.8.7.1 | Sulfite | Sulfide | Ferredoxin | Plants, Bacteria, Fungi |
Interconversion and Hydrolysis of Adenosine Phosphosulfate Isomers
The cellular pools of adenosine phosphosulfate isomers, this compound (PAPS) and adenosine-5'-phosphosulfate (APS), are dynamically regulated through enzymatic interconversion and hydrolysis. This regulation is crucial for controlling the flux of sulfate into either reductive assimilation pathways or sulfation reactions.
Enzymatic Regulation of Isomeric Forms
The primary mechanism for the interconversion of APS and PAPS is the phosphorylation of APS at the 3'-hydroxyl group, a reaction catalyzed by APS kinase (EC 2.7.1.25). nih.gov This enzyme utilizes ATP as the phosphate (B84403) donor to synthesize PAPS, the universal sulfate donor for sulfotransferase reactions. wikipedia.org The activity of APS kinase is a critical control point in the biosynthesis of PAPS and, consequently, in the regulation of all sulfation reactions. nih.gov
The reverse reaction, the dephosphorylation of PAPS to APS, can be catalyzed by certain nucleotidases. Specifically, enzymes belonging to the 3'(2'),5'-bisphosphate nucleotidase family (EC 3.1.3.7) have been shown to hydrolyze the 3'-phosphate group of PAPS, yielding APS. researchgate.netfrontiersin.org These enzymes can also act on 3'-phosphoadenosine-5'-phosphate (PAP), converting it to AMP. By controlling the levels of PAPS, these nucleotidases play a role in modulating the extent of cellular sulfation.
Hydrolysis of the phosphosulfate bond in both PAPS and APS can also occur. Nucleotide pyrophosphatases have been identified that can degrade both PAPS and APS, although the physiological significance of this activity is still under investigation. wikipedia.org
Table 2: Enzymes Involved in the Interconversion and Hydrolysis of Adenosine Phosphosulfate Isomers
| Enzyme | EC Number | Action | Substrate | Product(s) |
| APS kinase | 2.7.1.25 | Phosphorylation | Adenosine-5'-phosphosulfate (APS), ATP | This compound (PAPS), ADP |
| 3'(2'),5'-bisphosphate nucleotidase | 3.1.3.7 | Dephosphorylation | This compound (PAPS) | Adenosine-5'-phosphosulfate (APS), Phosphate |
| Nucleotide pyrophosphatase | - | Hydrolysis | This compound (PAPS), Adenosine-5'-phosphosulfate (APS) | AMP, Sulfate, Pyrophosphate |
Functional Implications of Isomeric Specificity
The existence of two isomeric forms of adenosine phosphosulfate, APS and PAPS, has significant functional implications for cellular metabolism. The key distinction lies in their primary metabolic roles: PAPS serves as the universal donor of the sulfo group in reactions catalyzed by sulfotransferases, while APS is a crucial intermediate in the reductive assimilation of sulfate in certain organisms. nih.gov
This compound (PAPS) is the high-energy sulfate donor for all sulfotransferase enzymes (SULTs). frontiersin.orgacs.org These enzymes catalyze the transfer of a sulfonyl group (SO₃) from PAPS to a wide array of acceptor molecules, including proteins, lipids, carbohydrates, and xenobiotics. nih.gov The presence of the 3'-phosphate group in PAPS is critical for its recognition and binding by sulfotransferases. acs.org This specificity ensures that the activated sulfate is channeled into biosynthetic and detoxification pathways.
In contrast, adenosine-5'-phosphosulfate (APS) acts as a metabolic branchpoint in the sulfate assimilation pathway of plants and some microorganisms. frontiersin.org In these organisms, APS can be directly reduced by APS reductase to sulfite, which is then incorporated into sulfur-containing amino acids. frontiersin.org Alternatively, APS can be phosphorylated by APS kinase to form PAPS for use in sulfation reactions. slideshare.net This partitioning of APS between reductive and sulfation pathways allows for the differential regulation of primary and secondary sulfur metabolism. frontiersin.org In organisms that exclusively use PAPS for sulfate reduction, such as many bacteria and fungi, the role of APS is primarily that of an intermediate in PAPS biosynthesis. nih.gov
The strict substrate specificity of the enzymes involved in these pathways underscores the distinct functional roles of APS and PAPS. Sulfotransferases are highly specific for PAPS, while APS reductase specifically utilizes APS. frontiersin.orgacs.org This enzymatic specificity ensures that the appropriate metabolic fate is determined by the isomeric form of the adenosine phosphosulfate.
Table 3: Functional Roles of Adenosine Phosphosulfate Isomers
| Compound | Primary Function | Key Associated Enzyme(s) | Metabolic Pathway |
| This compound (PAPS) | Universal sulfate donor | Sulfotransferases (SULTs) | Sulfation (biosynthesis, detoxification) |
| Adenosine-5'-phosphosulfate (APS) | Intermediate in sulfate reduction | APS reductase | Reductive Sulfate Assimilation (in plants and some microbes) |
| Adenosine-5'-phosphosulfate (APS) | Precursor for PAPS synthesis | APS kinase | PAPS Biosynthesis |
Regulation and Control of Adenosine Phosphosulfate Homeostasis
Transcriptional and Translational Regulation of Biosynthetic Enzymes
The synthesis of PAPS from ATP and inorganic sulfate (B86663) is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS), which possesses both ATP sulfurylase and APS kinase activity. The expression of the genes encoding PAPSS is under tight transcriptional control. In humans, two isozymes, PAPSS1 and PAPSS2, are encoded by genes on different chromosomes and are subject to differential regulation. nih.govresearchgate.net
The promoter for human PAPS synthase 2, for instance, lacks typical TATA or CCAAT boxes but contains a consensus initiator motif. nih.gov Its activity is driven by a proximal promoter region containing two GC/GT boxes that are crucial for full activity. nih.gov Transcription factors such as Specificity Protein 1 (Sp1), Sp2, and Sp3 bind to these regions, with Sp1 being confirmed as a key transcriptional regulator. nih.gov While both PAPSS1 and PAPSS2 may be expressed in the same tissues, their expression levels show a weak anti-correlation, suggesting distinct regulatory mechanisms that tailor PAPS synthesis to specific cellular contexts. researchgate.net
In plants, the enzymes of the sulfate assimilation pathway, including APS reductase and APS kinase, are also highly regulated at the transcriptional level. nih.govresearchgate.net Often, changes in the activity of these enzymes directly correlate with the accumulation of their respective mRNA and proteins. nih.govresearchgate.net This regulation is responsive to the availability of sulfur; for example, under sulfur-deficient conditions, the expression of plastidic APS kinase required for the synthesis of sulfated secondary metabolites is repressed. frontiersin.org Conversely, in plants with low PAPS levels, there is a coordinated upregulation of genes involved in the synthesis of glucosinolates, a class of sulfated compounds. This response is likely controlled by MYB transcription factors. frontiersin.org Furthermore, environmental signals like exposure to hydrogen sulfide (B99878) can trigger a down-regulation of APS reductase activity through transcriptional mechanisms. oup.com
| Organism | Enzyme/Gene | Regulatory Elements/Factors | Key Findings | Source |
|---|---|---|---|---|
| Human | PAPSS2 | GC/GT Boxes, Sp1, Sp2, Sp3 | Sp1 is essential for promoter activity. The promoter lacks TATA/CCAAT boxes. | nih.gov |
| Plants (General) | APS Reductase (APR) | Demand-driven transcriptional control | APR activity often correlates with mRNA and protein levels, responding to sulfur availability and stress. | nih.govresearchgate.net |
| Arabidopsis | APS Kinase (APK) | MYB Transcription Factors | Upregulated in response to low PAPS levels to control glucosinolate synthesis. | frontiersin.org |
Post-Translational Control Mechanisms
Beyond transcriptional control, the activity of PAPS biosynthetic enzymes is rapidly modulated by post-translational mechanisms, allowing for swift adaptation to changing cellular conditions.
A critical layer of post-translational control is redox regulation, which is particularly important in plants where the substrate for both APS kinase and APS reductase is the same: adenosine (B11128) 5'-phosphosulfate (APS). frontiersin.org This creates a crucial metabolic branch point between primary sulfur metabolism (leading to cysteine and glutathione (B108866) synthesis via APS reductase) and secondary metabolism (producing sulfated compounds via PAPS from APS kinase). frontiersin.orgsemanticscholar.org
APS Kinase (APSK) activity is controlled by a "redox switch." nih.govwustl.edu In both plants and humans, the enzyme contains a regulatory disulfide bond. semanticscholar.orgnih.govpnas.org Under reducing conditions, this disulfide bond is broken, leading to a conformational change that significantly enhances the enzyme's catalytic efficiency. frontiersin.orgpnas.org Conversely, under oxidizing conditions, the disulfide bond forms, which reduces enzyme activity and increases its susceptibility to substrate inhibition by APS. frontiersin.orgsemanticscholar.org This mechanism ensures that under oxidative stress, the flux of APS can be diverted away from PAPS synthesis and towards the production of glutathione, a key antioxidant. semanticscholar.org
APS Reductase (APSR) is regulated in a manner opposite to APSK. frontiersin.org Its activity is stimulated by oxidizing conditions and inhibited by reducing agents. frontiersin.orgacs.orgresearchgate.netnih.gov This activation under oxidative stress is rapid and occurs without a corresponding increase in the amount of enzyme protein, pointing to a purely post-translational mechanism. acs.orgnih.gov This reciprocal redox regulation of APSK and APSR provides a sophisticated mechanism for partitioning the shared substrate, APS, according to the cell's immediate metabolic and redox state. frontiersin.orgfrontiersin.org
| Enzyme | Active State | Inactive State | Regulatory Mechanism | Physiological Consequence | Source |
|---|---|---|---|---|---|
| APS Kinase (APSK) | Reduced | Oxidized | Cleavage of a regulatory disulfide bond. | Favors PAPS synthesis for secondary metabolism. | frontiersin.orgsemanticscholar.orgpnas.org |
| APS Reductase (APSR) | Oxidized | Reduced | Formation of a disulfide bond (proposed). | Favors sulfite (B76179) production for cysteine and glutathione synthesis during oxidative stress. | frontiersin.orgacs.orgresearchgate.net |
The activity of PAPS synthase is also subject to allosteric regulation and feedback inhibition by its own substrate and intermediate products. nih.gov Adenosine 5'-phosphosulfate (APS), the intermediate molecule, plays a dual regulatory role. It acts as a potent product inhibitor of the ATP sulfurylase domain, competing with both ATP and sulfate. nih.gov For the APS kinase domain, APS functions as an uncompetitive substrate inhibitor, binding to the enzyme-ADP complex after the phosphorylation reaction to form a dead-end complex, thereby preventing further turnover. nih.gov
This pronounced substrate inhibition of the APS kinase domain is a hallmark of the enzyme. nih.gov Furthermore, the final product, PAPS, can exert allosteric feedback inhibition on the ATP sulfurylase domain, providing another layer of control to prevent the over-accumulation of PAPS. nih.gov This intricate web of inhibition ensures that the rate of PAPS synthesis is tightly coupled to the cellular concentrations of the precursor APS and the final product PAPS. nih.gov
Adenosine Phosphosulfate Derivatives as Signaling Molecules
Beyond its role as a sulfonate donor, derivatives of PAPS have emerged as crucial signaling molecules, particularly in plants, where they orchestrate responses to environmental stress.
The primary signaling derivative of PAPS is 3'-phosphoadenosine 5'-phosphate (PAP), which is produced when the sulfuryl group from PAPS is transferred to an acceptor molecule. nih.gov Under conditions of environmental stress, such as high light, drought, and oxidative stress, cellular levels of PAP increase dramatically. nih.govresearchgate.netoup.com
PAP functions as a retrograde signal, moving from the chloroplasts and mitochondria to the nucleus to initiate a stress response. oup.comresearchgate.net This signaling pathway, often referred to as the SAL1-PAP pathway, is critical for plant survival. nih.govoup.com In guard cells, PAP signaling integrates with the stress hormone abscisic acid (ABA) pathway to control stomatal closure. nih.govresearchgate.net It does so by inducing the production of reactive oxygen species (ROS) in both the chloroplast and the apoplast, which are necessary for the stomatal response. nih.govresearchgate.net This demonstrates that PAP acts as a critical node, connecting organellar status with broad cellular stress response networks. nih.govresearchgate.net
The accumulation of PAP in the nucleus has a direct impact on gene expression. researchgate.netoup.com One of its primary targets is a class of enzymes known as 5'-3' exoribonucleases (XRNs). researchgate.netoup.com By inhibiting XRNs, PAP alters RNA processing and turnover, thereby stabilizing specific transcripts and modulating the expression of a wide array of stress-responsive genes. researchgate.netoup.com
The influence of PAP extends to the regulation of hormone biosynthesis pathways. Elevated PAP levels can affect the expression of genes involved in the synthesis of ABA, auxin, and jasmonic acid, leading to changes in hormone levels and subsequent physiological adaptations. researchgate.net For instance, the PAP-mediated induction of specific calcium-dependent protein kinases (CPKs) leads to the phosphorylation and activation of ion channels and ROS-producing enzymes, directly contributing to the physiological adaptation of stomatal closure during drought. nih.govresearchgate.net Furthermore, the availability of PAPS itself is believed to act as a signal that influences the transcriptional regulation of pathways for sulfated secondary metabolites, ensuring that their production is aligned with the supply of the sulfonate donor. frontiersin.orgnih.gov
Structural Biology of Enzymes Involved in Adenosine Phosphosulfate Pathways
Three-Dimensional Structures of ATP Sulfurylases and APS Kinases
The three-dimensional structures of ATP sulfurylases and APS kinases have been determined for a variety of organisms, revealing both conserved folds and species-specific adaptations. pnas.orgnih.gov These structures provide a framework for understanding their catalytic mechanisms and regulation.
ATP sulfurylases are ubiquitous enzymes that catalyze the formation of adenosine-5'-phosphosulfate (B1198388) (APS) from ATP and inorganic sulfate (B86663). nih.gov The crystal structure of ATP sulfurylase from Saccharomyces cerevisiae revealed a homohexameric assembly, with subunits arranged in two stacked rings. nih.gov Each protomer is composed of three distinct domains. embopress.orgnih.gov In contrast, the ATP sulfurylase from the bacterium Aquifex aeolicus is a homodimer. nih.gov In humans, the ATP sulfurylase domain is part of a larger bifunctional enzyme, PAPS synthetase 1 (PAPSS1), which exists as a homodimer. nih.govresearchgate.net
APS kinases catalyze the phosphorylation of the 3'-hydroxyl group of APS to form PAPS. nih.gov These enzymes typically exhibit a canonical α/β purine (B94841) nucleotide-binding fold. pnas.org The structure of the APS kinase domain of human PAPSS1 has been solved, providing insights into its active conformation. rcsb.org Similarly, the crystal structure of APS kinase from Penicillium chrysogenum has been determined, both in its ligand-free form and in complex with substrates. rcsb.org The enzyme from Arabidopsis thaliana also shows the conserved kinase fold and exists as a dimer. pnas.org
The fusion of ATPS and APSK activities into a single polypeptide in higher organisms like mammals represents an evolutionary progression towards greater functional efficiency. nih.gov The crystal structure of human PAPSS1 reveals a homodimeric, asymmetric complex where the two kinase domains adopt different conformational states. nih.gov This asymmetry suggests that structural changes occur throughout the reaction cycle. nih.gov
Active Site Characteristics and Substrate Binding Dynamics
The active sites of ATP sulfurylases and APS kinases contain highly conserved motifs and residues that are crucial for substrate binding and catalysis.
ATP Sulfurylase Active Site: The active site of ATP sulfurylase is located within its central catalytic domain. nih.gov In Saccharomyces cerevisiae ATPS, the active site is a bowl-like cleft. nih.gov Key conserved motifs involved in substrate binding include the QXRN, HXXH, and PFR motifs. nih.govrcsb.org For instance, in P. chrysogenum ATPS, the QXRN sequence (residues 197-200) is primarily responsible for anchoring the phosphosulfate group of APS. rcsb.org In human PAPSS1, the H425NGH428 motif has been identified as essential for ATPS activity. nih.gov The binding of ATP induces significant conformational changes, leading to the displacement of other domains. nih.gov The adenine (B156593) nucleotide specificity is established through hydrogen bonds with the protein main chain. rcsb.org
APS Kinase Active Site: The APS kinase active site is characterized by a P-loop motif, essential for ATP binding, and a "mobile lid" region that closes over the active site upon substrate binding. rcsb.orgplos.org In P. chrysogenum APS kinase, the binding site for APS is formed by conserved residues including Arg66, Arg80, and Phe75 from the core protein, and Phe165 from the mobile lid. rcsb.org The adenine ring of APS is π-stacked between two phenylalanine residues. rcsb.orgplos.org The essential magnesium ion, which bridges the phosphate (B84403) groups of the products, is coordinated by residues within a DGDN-loop, which functions as a Walker B motif. nih.govpnas.org The second aspartate residue in this loop is proposed to initiate the nucleophilic attack on the γ-phosphate of ATP. nih.govrcsb.org In human PAPSS1, the N-terminal region of the kinase domain, while not in direct contact with the ligands, influences substrate inhibition by APS. pnas.org
Table 1: Key Active Site Residues and Motifs
| Enzyme/Domain | Organism | Key Residues/Motifs | Function | Reference |
|---|---|---|---|---|
| ATP Sulfurylase | P. chrysogenum | QXRN (197-200) | Anchors phosphosulfate group of APS | rcsb.org |
| S. cerevisiae | HRAH motif | Binds and stabilizes pyrophosphate | embopress.org | |
| Human (PAPSS1) | H425NGH428 | Essential for ATPS activity | nih.gov | |
| A. aeolicus | QXRNXXHXXH motif | Conserved in sulfurylases | researchgate.net | |
| APS Kinase | P. chrysogenum | Arg66, Arg80, Phe75, Phe165 | APS binding | rcsb.org |
| Human (PAPSS1) | DGDN-loop | Walker B motif, Mg2+ binding | nih.gov | |
| A. thaliana | DGDN-loop (Asp136, Asp138) | Catalytic activity | pnas.org | |
| M. tuberculosis | LDGD motif (477-480) | Active site formation | plos.org | |
| P. chrysogenum | Ser34 (P-loop) | H-bonds to 3'-OH of APS | rcsb.org |
Structural Basis for Redox-Mediated Enzyme Regulation
Redox regulation provides a crucial mechanism for controlling the activity of enzymes in the sulfate assimilation pathway, particularly in photosynthetic organisms. This regulation often involves the formation and breakage of disulfide bonds between cysteine residues in response to the cellular redox state.
In plants, both ATP sulfurylase and APS kinase are subject to redox control. The crystal structure of Arabidopsis thaliana APS kinase revealed an intersubunit disulfide bond between Cys86 and Cys119. nih.gov Functional studies demonstrated that the reduction of this disulfide bond leads to a significant increase in the enzyme's catalytic efficiency and a decrease in substrate inhibition by APS. nih.gov These two cysteine residues are highly conserved among plant APS kinases but not in those from other organisms, suggesting this is a unique regulatory feature in plants. nih.gov This redox switch is thought to play a physiological role in partitioning the flux of APS between the primary sulfur assimilation pathway (leading to cysteine and glutathione) and the secondary pathway (leading to PAPS and sulfated compounds), especially under conditions of oxidative stress. pnas.org
ATP sulfurylase activity in cyanobacteria and eukaryotic algae is also modulated by the redox environment. jst.go.jpresearchgate.netnih.gov Algal ATPS proteins have a notably high number of conserved cysteine residues compared to their counterparts in other organisms. nih.gov The activity of ATPS from several microorganisms is enhanced under reducing conditions and decreased upon oxidation. researchgate.net The redox-regulated isoform, ATPS-B, found in marine cyanobacteria, contains conserved cysteine residues thought to be critical for the formation of regulatory disulfide bridges. jst.go.jp This suggests that redox regulation of ATPS is a key mechanism for controlling sulfate activation in response to environmental cues in these organisms.
Protein Domains and Inter-Subunit Interactions in Multifunctional Enzymes
In mammals, the bifunctional PAPS synthetase (PAPSS) is a homodimer where each subunit contains an N-terminal APS kinase domain and a C-terminal ATP sulfurylase domain, connected by a linker region. nih.gov The crystal structure of human PAPSS1 shows that the two kinase domains interact to form a dimer, and the two sulfurylase domains also form a dimer, but the interaction between the kinase and sulfurylase domain dimers is weak. researchgate.net This architecture argues against the initial hypothesis of direct channeling of the APS intermediate between the two active sites. nih.govresearchgate.net
The thermophilic bacterium Aquifex aeolicus also possesses a bifunctional enzyme, but with a different domain arrangement: an N-terminal ATP sulfurylase domain and a C-terminal APS kinase domain. nih.govresearchgate.net This enzyme assembles into a homodimer primarily through hydrophobic interactions between the two kinase domains. researchgate.net This dimerization is reminiscent of one of the dimer interactions seen in the hexameric ATP sulfurylase from Penicillium chrysogenum. researchgate.net
In fungi like P. chrysogenum and S. cerevisiae, the enzyme is a homohexamer where each subunit has an N-terminal catalytic ATP sulfurylase domain and a C-terminal domain that is homologous to APS kinase but lacks kinase activity. embopress.orgnih.gov In P. chrysogenum, this APS kinase-like domain functions as an allosteric regulatory domain that binds PAPS, the product of the APS kinase reaction, to down-regulate the sulfurylase activity. nih.govrcsb.org This demonstrates how a domain that is catalytically inactive can evolve a new regulatory function.
The enzyme from Thiobacillus denitrificans presents yet another unique arrangement. It is a hexameric APS kinase where each subunit has an inactive N-terminal ATP sulfurylase-like domain and a functional C-terminal APS kinase domain. iucr.org In this case, the inactive sulfurylase domain appears to function primarily to promote the oligomerization of the catalytic kinase domains. researchgate.net
Table 2: Domain Organization and Oligomeric States
| Enzyme | Organism | Domain Arrangement (N- to C-terminus) | Oligomeric State | Reference |
|---|---|---|---|---|
| PAPSS1 | Human | APS Kinase - ATP Sulfurylase | Homodimer | nih.govnih.gov |
| ATPS/APSK | Aquifex aeolicus | ATP Sulfurylase - APS Kinase | Homodimer | nih.gov |
| ATPS | P. chrysogenum | ATP Sulfurylase - APS Kinase-like (inactive, regulatory) | Homohexamer | rcsb.org |
| APSK | T. denitrificans | ATP Sulfurylase-like (inactive) - APS Kinase | Homohexamer | iucr.org |
| ATPS | S. cerevisiae | N-terminal domain - Catalytic domain - APS Kinase-like domain | Homohexamer | embopress.orgnih.gov |
Cellular and Subcellular Distribution of Adenosine Phosphosulfate Metabolism
Intracellular Localization and Compartmentalization of Sulfate (B86663) Activation and Sulfation
The synthesis of PAPS, referred to as sulfate activation, is a two-step enzymatic process that is spatially segregated within the cell, occurring in both the nucleus and the cytoplasm. oncotarget.comnih.gov In humans, two isoforms of the bifunctional enzyme 3'-phosphoadenosine-5'-phosphosulfate synthase (PAPSS), PAPSS1 and PAPSS2, catalyze the conversion of inorganic sulfate to PAPS. oncotarget.com
PAPSS1 is primarily localized to the nucleus. oncotarget.com
PAPSS2 is predominantly found in the cytoplasm. oncotarget.com
This dual localization indicates that PAPS can be generated in two separate compartments. oncotarget.com The PAPS produced in the cytoplasm serves as the substrate for cytosolic sulfotransferases, which are involved in biotransformation and detoxification pathways for various endobiotics and xenobiotics. oncotarget.com
However, a significant portion of cellular sulfation reactions, particularly the modification of proteins and proteoglycans, occurs within the lumen of the Golgi apparatus. oncotarget.compnas.orgnih.gov For these reactions to proceed, PAPS synthesized in the cytoplasm must be transported across the Golgi membrane into its lumen. oncotarget.compnas.orgnih.gov This transport step is crucial because the Golgi membrane is impermeable to highly charged molecules like PAPS. pnas.org The sulfation of glycosaminoglycans and specific tyrosine residues on proteins takes place in the trans-Golgi network, highlighting the importance of this organelle as a central hub for post-translational modifications. nih.gov
Transmembrane Transport of Activated Sulfate Compounds
The movement of activated sulfate in the form of PAPS from its site of synthesis in the cytosol into the Golgi lumen is a vital process facilitated by specific transporter proteins. yeastgenome.orgebi.ac.uk This transport ensures that sulfotransferase enzymes within the Golgi have access to their obligate sulfate donor substrate. nih.gov
The transport of PAPS across the Golgi membrane is mediated by members of the Solute Carrier (SLC) superfamily, specifically the SLC35B subfamily. reactome.orgguidetopharmacology.org These proteins are nucleotide sugar transporters that reside in the Golgi membrane. nih.govwikipedia.org
The primary transporters identified for PAPS are:
SLC35B2 (PAPST1): This protein was the first identified human PAPS transporter. reactome.orgnih.gov It is a type III transmembrane protein localized to the Golgi apparatus. nih.govwikipedia.org Expression of SLC35B2 in yeast cells significantly enhances the uptake of PAPS into Golgi membrane fractions, confirming its function. nih.gov The transporter was purified as a 75-kDa protein that functions as a homodimer. pnas.org
SLC35B3 (PAPST2): This protein, encoded by the SLC35B3 gene, is another PAPS transporter closely related to SLC35B2. reactome.orggenecards.org It is also involved in transporting PAPS from the cytosol into the Golgi lumen. genecards.org Studies in Drosophila suggest that SLC35B3 may have a function that is, to some extent, redundant with that of SLC35B2. mdpi.com In humans, SLC35B3 is reported to be expressed preferentially in the colon. reactome.orggenecards.org
Below is a data table summarizing the characteristics of these key PAPS transporters.
Table 1: Characteristics of Human PAPS Transporters
| Feature | SLC35B2 (PAPST1) | SLC35B3 (PAPST2) |
|---|---|---|
| Gene Name | SLC35B2 | SLC35B3 |
| Protein Aliases | PAPST1, SLL, UGTrel4 | PAPST2, C6orf196, CGI-19 |
| Cellular Localization | Golgi Apparatus Membrane | Golgi Apparatus Membrane |
| Function | Transports PAPS from cytosol into Golgi lumen | Transports PAPS from cytosol into Golgi lumen |
| Structure | Type III transmembrane protein; functions as a homodimer | Closely related to SLC35B2 |
| Tissue Expression | Highly expressed in placenta and pancreas; lower levels in colon and heart nih.gov | Preferentially expressed in the colon reactome.orggenecards.org |
Mechanisms of Transporter-Mediated Flux Across Membranes
The transport of PAPS into the Golgi lumen is not a simple unidirectional flow but operates via a specific antiport mechanism. reactome.orgnih.gov Members of the SLC35 family of nucleotide sugar transporters function as exchangers. guidetopharmacology.orgnih.gov
Specifically, the PAPS transporters SLC35B2 and SLC35B3 facilitate the influx of one molecule of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) from the cytosol into the Golgi lumen in exchange for one molecule of 3'-phosphoadenosine-5'-phosphate (PAP) moving out from the lumen into the cytosol. reactome.orgresearchgate.net PAP is the byproduct of the sulfotransferase reaction within the Golgi, where the sulfonate group is transferred from PAPS to an acceptor molecule. reactome.org This antiport system ensures a tight coupling between PAPS utilization and its replenishment, maintaining the necessary substrate concentration for ongoing sulfation reactions within the Golgi while preventing the accumulation of the PAP by-product. reactome.orgnih.gov
Evolutionary Aspects of Sulfate Metabolism Enzymes
Phylogenetic Analysis and Conservation of Adenosine (B11128) Phosphosulfate-Related Enzyme Families
The enzymes responsible for the synthesis of APS and PAPS, namely ATP sulfurylase (ATPS) and APS kinase (APK), exhibit a fascinating evolutionary trajectory marked by both conservation of core catalytic functions and significant structural diversification. In many prokaryotes, fungi, and plants, these two enzymes exist as separate polypeptide chains. nih.gov However, in metazoans, they are fused into a single bifunctional enzyme known as PAPS synthase (PAPSS), which facilitates the channeling of the unstable APS intermediate. nih.govpnas.orgembopress.org This gene fusion represents a significant evolutionary step towards greater efficiency in PAPS synthesis in higher organisms. embopress.org
Phylogenetic analyses of ATPS reveal a complex history, with evidence suggesting extensive lateral gene transfer, complicating the reconstruction of its evolutionary lineage. nih.gov The ATPS enzymes from different organisms display varied molecular structures, from homotetramers in plants to heterodimers in bacteria. ubc.cacore.ac.uk Despite this structural diversity, key motifs, such as the HXXH motif and the PP-loop, which are crucial for catalysis, are highly conserved across different species. nih.gov
Similarly, APS kinase phylogeny is intricate. In yeast and fungi, the ATPS is fused to a non-functional APS kinase-like domain that serves an allosteric regulatory role. ubc.ca In contrast, metazoan PAPS synthases possess a functional N-terminal APS kinase domain and a C-terminal ATP sulfurylase domain. nih.govnih.gov Humans have two PAPS synthase isoforms, PAPSS1 and PAPSS2, which are about 77% identical at the amino acid level and exhibit different kinetic properties and tissue-specific expression patterns. portlandpress.com The conservation of a glycine (B1666218) residue in the APS kinase domain across all characterized bifunctional and unifunctional APS kinases highlights its functional importance. pnas.org
The enzyme adenosine-5'-phosphosulfate (B1198388) reductase (APR), which reduces APS to sulfite (B76179), also shows a complex evolutionary history. Phylogenetic trees based on APR sequences often show incongruence with the 16S rRNA-based phylogeny of the organisms, suggesting that lateral gene transfer has played a significant role in its distribution. nih.gov
Below is a data table summarizing key features of adenosine phosphosulfate-related enzyme families.
| Enzyme Family | Key Features & Evolutionary Aspects | Representative Organisms |
| ATP Sulfurylase (ATPS) | - Catalyzes the formation of APS from ATP and sulfate (B86663). oup.com - Shows significant structural diversity (homotetramers, heterodimers). ubc.cacore.ac.uk - Highly conserved catalytic motifs (HXXH, PP-loop). nih.gov - Phylogeny complicated by extensive lateral gene transfer. nih.gov | Bacteria, Fungi, Plants, Animals ubc.canih.gov |
| APS Kinase (APK) | - Phosphorylates APS to form PAPS. ubc.ca - Fused with ATPS in metazoans to form bifunctional PAPS synthase (PAPSS). pnas.orgembopress.org - In some fungi, fused to a non-functional, regulatory kinase-like domain. ubc.ca - Plant APSK has evolved a redox-sensitive switch. pnas.org | Bacteria, Fungi, Plants, Animals ubc.canih.gov |
| PAPS Synthase (PAPSS) | - Bifunctional enzyme in metazoans containing both ATPS and APK domains. nih.govpnas.org - Facilitates efficient channeling of the APS intermediate. pnas.org - Humans possess two isoforms (PAPSS1 and PAPSS2) with distinct properties. portlandpress.com | Animals (Metazoa) nih.gov |
| APS Reductase (APR) | - Reduces APS to sulfite. nih.gov - Phylogenetic analysis suggests multiple lateral gene transfer events. nih.gov - Plant APRs contain a thioredoxin-like domain. pnas.org | Plants, Algae, some Bacteria ubc.ca |
| PAPS Reductase (PAPR) | - Reduces PAPS to sulfite. ubc.ca - Found in fungi and some bacteria. ubc.ca | Fungi, some Enterobacteria, many Cyanobacteria ubc.ca |
Horizontal Gene Transfer and Diversification of Sulfate Pathways in Prokaryotes
Horizontal gene transfer (HGT), the movement of genetic material between unrelated organisms, has been a major driving force in the evolution and diversification of sulfate metabolism pathways in prokaryotes. mpg.de This is particularly evident in the patchy distribution of genes for dissimilatory sulfate reduction across different prokaryotic lineages, which cannot be explained by vertical inheritance alone. asm.org
Key enzymes in the sulfate reduction pathway, such as adenosine-5'-phosphosulfate (APS) reductase (encoded by aprAB) and dissimilatory sulfite reductase (encoded by dsrAB), show phylogenetic histories that are often incongruent with the evolutionary relationships of the organisms themselves, providing strong evidence for HGT. nih.gov For instance, studies have revealed multiple instances of lateral transfer of aprA genes among distantly related sulfate-reducing bacteria. nih.gov Similarly, the dsrAB genes are thought to have been transferred horizontally from gram-positive bacteria to archaea. nih.gov
There is also evidence to support the theory that entire gene clusters related to sulfate respiration have been transferred horizontally as "metabolic islands" or genomic islands for dissimilatory sulfate reduction (DSR). asm.org The clustering of essential genes for DSR, including aprAB and the ATP sulfurylase gene (sat), on mobile genetic elements would facilitate the acquisition of this complex metabolic capability in a single event. asm.orgasm.org
The acquisition of these genes through HGT allows prokaryotes to adapt to new environments and utilize different sulfur sources. For example, the transfer of sulfate reduction pathways can enable organisms to thrive in anaerobic, sulfate-rich environments. The following table details specific instances of HGT in prokaryotic sulfate pathways.
| Transferred Gene/Gene Cluster | Donor Lineage (Hypothesized) | Recipient Lineage | Evidence |
| aprA (APS reductase) | Gram-positive sulfate-reducing bacteria | Deltaproteobacteria (e.g., Syntrophobacteraceae, Nitrospinaceae) | Incongruence between ApsA and 16S rRNA phylogenetic trees. nih.gov |
| dsrAB (Dissimilatory sulfite reductase) | Gram-positive bacteria | Archaea (e.g., Archaeoglobus) | Phylogenetic analyses show bacterial origin of archaeal dsrAB. nih.gov |
| DSR-related gene cluster (including aprAB, sat) | Not specifically identified | Uncultured sulfate-reducing prokaryotes | Identification of clustered DSR genes on large DNA fragments from environmental samples, suggesting a transferable "metabolic island". asm.org |
| cysQ | Proteobacteria | Cryptosporidium parvum (a protozoan) | Phylogenetic analysis shows the C. parvum CysQ protein clusters within the proteobacterial branch, suggesting acquisition by HGT after the loss of the ancestral sulfate assimilation pathway. |
Adaptive Evolution of Sulfate Assimilation Across Different Biological Kingdoms
In plants and algae , sulfate assimilation is a cornerstone of their primary metabolism, providing reduced sulfur for the synthesis of essential amino acids like cysteine and methionine. researchgate.net A key evolutionary divergence is the use of APS, rather than PAPS, as the direct substrate for reduction to sulfite in most photosynthetic organisms. ubc.canih.gov Plant APS reductase (APR) is a distinct enzyme that often contains a thioredoxin-like domain. pnas.org Furthermore, plant APS kinase (APK) has evolved a unique redox-sensitive switch, suggesting that changes in the cellular redox state can modulate the flux of sulfur into primary and secondary metabolic pathways. pnas.org The regulation of sulfate assimilation in plants is also highly adapted, with sulfate transporters playing a central role in response to sulfur availability. pnas.org
In contrast, fungi typically utilize PAPS as the substrate for reduction to sulfite, a pathway also found in some bacteria. ubc.ca The fungal ATP sulfurylase is often fused to a non-functional APS kinase domain that acts as an allosteric regulator, a feature distinct from the bifunctional PAPS synthases of animals. ubc.ca Fungi have also adapted to utilize various organic and inorganic sulfur sources from their environment, with some species even capable of assimilating gaseous carbonyl sulfide (B99878). frontiersin.orgasm.org The regulation of sulfate assimilation in fungi is tightly controlled, for example, in response to nutrient availability like zinc, which can impact oxidative stress. nih.gov
Animals represent a significant departure in the evolution of sulfate metabolism. They lack the assimilatory sulfate reduction pathway altogether and are therefore dependent on dietary intake of sulfur-containing amino acids like methionine. ubc.cawikipedia.org However, animals retain the pathway for synthesizing PAPS, which serves as the universal sulfonate donor for a wide array of sulfotransferase reactions. oup.comnih.gov These reactions are crucial for detoxification, hormone regulation, and the modification of various biomolecules. The evolution of a bifunctional PAPS synthase in metazoans is a key adaptation that ensures the efficient production of PAPS for these essential processes. pnas.orgembopress.org
The table below provides a comparative overview of the adaptive evolution of sulfate assimilation across different biological kingdoms.
| Feature | Plants & Algae | Fungi | Animals |
| Primary Sulfur Source | Inorganic sulfate from the environment. pnas.org | Inorganic and organic sulfur compounds. frontiersin.org | Dietary sulfur-containing amino acids (e.g., methionine). wikipedia.org |
| Reductive Pathway | Present; reduces sulfate to sulfide for amino acid synthesis. researchgate.net | Present; reduces sulfate to sulfide. frontiersin.org | Absent. ubc.cawikipedia.org |
| Substrate for Sulfite Synthesis | Primarily Adenosine 5'-phosphosulfate (APS). ubc.canih.gov | 3'-phosphoadenosine 5'-phosphosulfate (PAPS). ubc.ca | Not applicable (no reductive pathway). |
| Key Enzymes | APS reductase (APR). ubc.ca | PAPS reductase (PAPR). ubc.ca | No reductive enzymes. |
| PAPS Synthesis | Present; for sulfation of secondary metabolites. nih.gov | Present; for sulfation reactions. oup.com | Present; for a wide range of sulfation reactions. oup.comnih.gov |
| ATPS/APK Structure | Separate enzymes. nih.gov | Fused enzyme with a regulatory kinase-like domain. ubc.ca | Bifunctional PAPS synthase (PAPSS). pnas.orgembopress.org |
| Evolutionary Adaptations | Redox regulation of APS kinase; regulation by sulfate transporters. pnas.orgpnas.org | Allosteric regulation of ATPS; utilization of diverse sulfur sources. ubc.caasm.org | Evolution of bifunctional PAPSS for efficient PAPS synthesis. embopress.org |
Q & A
Q. What experimental approaches are used to determine the kinetic parameters of sulfotransferases utilizing PAPS?
Methodological Answer: Kinetic studies typically involve varying PAPS and substrate concentrations in vitro, followed by quantification of sulfated products via high-performance liquid chromatography (HPLC) or radiometric assays using S-labeled PAPS. Michaelis-Menten constants ( and ) are derived using nonlinear regression. Control experiments must account for enzyme stability, as sulfotransferases like SULT2A1 and HS3ST1 are sensitive to redox conditions .
Q. How is PAPS quantified in cellular extracts, and what are the limitations of these methods?
Methodological Answer: PAPS levels are measured using liquid chromatography-mass spectrometry (LC-MS) for high specificity or enzymatic coupling assays where PAPS depletion is monitored via spectrophotometry. A key limitation is PAPS instability; rapid extraction with perchloric acid and immediate analysis are critical. Validation with internal standards (e.g., deuterated PAPS) improves accuracy .
Q. What role does PAPS play in heparan sulfate biosynthesis, and how is its contribution validated experimentally?
Methodological Answer: PAPS serves as the sulfate donor for HS3ST sulfotransferases, which modify heparan sulfate (HS) chains. Experimental validation involves knocking out HS3ST1/3B1 and analyzing HS structure via glycosaminoglycan profiling or radiolabeled S incorporation. Loss of anticoagulant activity in HS-deficient models confirms PAPS dependency .
Q. How do researchers assess PAPS-dependent sulfonation in xenobiotic detoxification?
Methodological Answer: Liver microsomes or recombinant sulfotransferases (e.g., SULT1A2 or SULT2B1) are incubated with PAPS and xenobiotics like p-nitrophenol. Sulfated metabolites are detected via fluorescence or LC-MS. Inhibition assays with PAPS analogs (e.g., adenosine 5′-phosphosulfate) confirm specificity .
Q. What are the challenges in maintaining PAPS stability during in vitro assays?
Methodological Answer: PAPS degrades rapidly at neutral pH and room temperature. Stabilization methods include using reducing agents (e.g., DTT), storing aliquots at -80°C, and preparing fresh solutions in acidic buffers (pH 4–5). Enzymatic activity controls (e.g., positive control reactions) ensure reagent integrity .
Advanced Research Questions
Q. How can contradictions in substrate specificity among sulfotransferase isoforms be resolved?
Methodological Answer: Comparative studies using isoform-specific inhibitors, structural analysis (X-ray crystallography or cryo-EM), and site-directed mutagenesis clarify substrate-binding motifs. For example, SULT2B1 isoform 1 preferentially sulfonates cholesterol, while isoform 2 targets pregnenolone, as shown by kinetic profiling and homology modeling .
Q. What strategies address interspecies differences in sulfotransferase activity for drug metabolism studies?
Methodological Answer: Recombinant enzymes from human and model organisms (e.g., mouse Sult2a2) are expressed and assayed in parallel. Cross-species comparisons using phylogenetic analysis and molecular dynamics simulations identify conserved active-site residues. Clinical relevance is validated using humanized mouse models .
Q. How is metabolic flux analysis applied to study PAPS utilization in cancer cells with dysregulated sulfonation?
Methodological Answer: Stable isotope tracing (e.g., S-sulfate) tracks PAPS synthesis and sulfonation flux. Coupled with RNA-seq and metabolomics, this identifies rate-limiting steps like APS kinase activity. Flux balance models integrate enzyme expression data to predict sulfonation bottlenecks in tumors .
Q. What computational tools model PAPS-sulfotransferase interactions for drug design?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities using crystal structures (e.g., HS3ST3B1 or SULT2A1). Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate catalytic mechanisms, guiding the design of sulfotransferase inhibitors .
Q. How is the redox regulation of PAPS biosynthesis analyzed in microbial systems?
Methodological Answer: In Synechocystis or Flavobacterium, glutathione-deficient mutants are generated to assess APS kinase and PAPS reductase activity under oxidative stress. Redox-sensitive GFP reporters or thioredoxin activity assays quantify real-time changes in cellular redox states, linking them to PAPS levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
